molecular formula C11H10BClN2O2 B1488138 (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid CAS No. 2304635-69-4

(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid

Cat. No.: B1488138
CAS No.: 2304635-69-4
M. Wt: 248.47 g/mol
InChI Key: FVWZGWMEBPSTFH-UHFFFAOYSA-N
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Description

(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is a boronic acid derivative featuring a chlorinated phenyl ring substituted with a 3-methylpyrazine moiety. This compound belongs to a class of organoboron compounds widely utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their unique reactivity and ability to form stable covalent bonds with diols and other nucleophiles .

Properties

IUPAC Name

[2-chloro-4-(3-methylpyrazin-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BClN2O2/c1-7-11(15-5-4-14-7)8-2-3-9(12(16)17)10(13)6-8/h2-6,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWZGWMEBPSTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=NC=CN=C2C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid typically involves the following steps:

    Halogenation: The starting material, 2-chloro-4-bromophenyl, undergoes halogenation to introduce the chloro group.

    Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3-methylpyrazine using a palladium catalyst.

Industrial Production Methods

Industrial production of (2-Chloro-4-(3-methylpyrazin-2-yl)

Biological Activity

(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant data tables and research findings.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with enzymes, particularly those containing serine or threonine residues. This interaction can inhibit enzymatic activity, making it a useful tool in enzyme inhibition studies and drug development.

Key Mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes through its boronic acid functional group, which can lead to the inhibition of various biochemical pathways. This is particularly relevant in the context of cancer therapy, where enzyme inhibitors are crucial for controlling tumor growth.
  • Cell Signaling Modulation : By affecting kinases and phosphatases, this compound can alter gene expression and influence cellular metabolism, impacting processes such as cell growth and apoptosis.

The biochemical properties of this compound have been characterized in several studies:

PropertyDescription
Molecular Formula C₁₁H₈BClN₃
Molecular Weight 233.56 g/mol
Solubility Soluble in organic solvents; limited solubility in water
Stability Stable under standard laboratory conditions but may undergo hydrolysis over time

Cellular Effects

Research has demonstrated that this compound has profound effects on various cell types:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines. For instance, it has been tested against prostate cancer cells (PC-3) and demonstrated significant antiproliferative effects.
    • Case Study : A study evaluated the compound's efficacy at concentrations ranging from 0.5 to 5 µM. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against PC-3 cells .
  • Impact on Gene Expression : The compound modulates the activity of transcription factors, leading to alterations in gene expression related to cell cycle regulation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for therapeutic use:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Exhibits good tissue distribution due to its lipophilicity.
  • Metabolism : Primarily metabolized via conjugation pathways; however, specific metabolic pathways remain to be fully elucidated.

Research Findings

Recent studies have expanded our understanding of the biological activity of boronic acids, including this compound:

  • Inhibition Studies : Various studies have reported that boronic acids can serve as effective inhibitors for proteasomes and kinases, which are critical targets in cancer therapy .
  • Mechanistic Insights : Computational studies using molecular docking have provided insights into how this compound interacts at the molecular level with target proteins, enhancing our understanding of its biological effects .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Boronic acids have gained attention for their potential anticancer properties. Research indicates that derivatives like (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid may exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that certain boronic compounds significantly reduced the viability of prostate cancer cells while maintaining the viability of healthy cells, suggesting a selective anticancer effect . The mechanism involves the inhibition of proteasome activity, similar to established drugs like bortezomib .

Antimicrobial Properties
Boronic acids have also shown promise as antimicrobial agents. In studies, compounds with boronic structures demonstrated effective inhibition against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The inhibition zones measured between 7–13 mm in diameter, indicating significant antimicrobial activity . This suggests potential applications in developing new antibiotics or antifungal treatments.

Organic Synthesis

Reagents and Catalysts
In organic synthesis, boronic acids are widely used as reagents for various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. This compound can serve as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to participate in C–C bond formation efficiently, enhancing the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Functionalized Compounds
The compound can be utilized to synthesize functionalized materials, including polymers and hydrogels. For example, boronic acid functionalized hydrogels have been developed for drug delivery systems, leveraging their ability to form reversible covalent bonds with diols present in biological environments . This property can be exploited for targeted drug delivery applications.

Materials Science

Fluorescent Probes
Recent advancements have introduced this compound as a component in fluorescent probes. These probes are designed to selectively bind to glycan structures on biomolecules, facilitating bioanalytical applications such as monitoring biological interactions via Quartz Crystal Microbalance (QCM) techniques . The incorporation of boronic acids into fluorescent systems enhances the sensitivity and specificity of detection methods.

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryAnticancer and antimicrobial properties; selective cytotoxicity against cancer cells .
Organic SynthesisEffective in Suzuki-Miyaura coupling; versatile reagent for complex organic synthesis .
Materials ScienceDevelopment of fluorescent probes for biomolecular detection; potential in drug delivery systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid with analogous compounds, emphasizing substituent effects on reactivity and applications:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
This compound Chloro, 3-methylpyrazine C₁₁H₁₀BClN₂O₂ Hypothesized use in kinase inhibition or antifungal agents (inferred from pyrazine’s role in medicinal chemistry)
2-Chloro-4-(methoxycarbonyl)phenylboronic acid (TCI America) Chloro, methoxycarbonyl C₈H₈BClO₄ Intermediate in cross-coupling reactions; ester group enhances solubility in polar solvents
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid Chloro, trifluoromethoxy C₇H₅BClF₃O₃ Electron-withdrawing CF₃O group improves metabolic stability; used in agrochemicals
(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid Chloro, fluoro, pyridine C₁₁H₇BClFNO₂ Pyridine enhances coordination in metal-catalyzed reactions; potential antiviral applications
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy C₁₆H₁₉BO₄ Demonstrated potent inhibition of fungal histone deacetylase (IC₅₀ ~1 µM)
(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid Chloro, piperazinyl ethoxy C₁₂H₁₈BClN₂O₃ Piperazine moiety improves bioavailability; explored in CNS drug design

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 3-methylpyrazine group in the target compound may reduce aqueous solubility compared to methoxycarbonyl or piperazinyl derivatives (e.g., ). This could limit its utility in aqueous-phase reactions or oral drug formulations .
  • Metabolic Stability : Trifluoromethoxy and difluoromethoxy substituents () enhance metabolic stability by resisting oxidative degradation, whereas the pyrazine group in the target compound might increase susceptibility to hepatic metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid
Reactant of Route 2
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(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid

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